molecular formula C10H6ClN3O B2750204 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 1955519-59-1

8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B2750204
CAS No.: 1955519-59-1
M. Wt: 219.63
InChI Key: NVQBYLIZHUNUDT-UHFFFAOYSA-N
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Description

8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyridazino[4,5-b]indole family, known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with hydrazine hydrate, followed by cyclization with an appropriate aldehyde or ketone . The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves the inhibition of specific molecular targets. For instance, it has been found to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR signaling pathway. This inhibition leads to the suppression of cancer cell growth and proliferation . Additionally, the compound may interact with other molecular targets, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is unique due to its specific structural features and pharmacological activities. Unlike pyridazine and pyridazinone, this compound exhibits a broader range of biological activities, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

8-chloro-3,5-dihydropyridazino[4,5-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQBYLIZHUNUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C(=O)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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